molecular formula C5H12N4 B13766751 Pentanediimidamide CAS No. 767568-32-1

Pentanediimidamide

Katalognummer: B13766751
CAS-Nummer: 767568-32-1
Molekulargewicht: 128.18 g/mol
InChI-Schlüssel: JMIWEBTUNLDJLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanediimidamide is a chemical compound with the molecular formula C5H12N4 It is known for its unique structure and properties, making it a subject of interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentanediimidamide can be synthesized through several methods. One common approach involves the reaction of pentanediamine with an appropriate amidine precursor under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanediimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

    Substitution: The amidine groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles, including halides and amines, can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Pentanediimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial agents.

    Industry: It is employed in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of pentanediimidamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to specific sites, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as DNA, RNA, and protein synthesis, which are crucial for its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentamidine: An antimicrobial agent used to treat infections such as Pneumocystis pneumonia.

    Pentanediamine: A precursor in the synthesis of pentanediimidamide and other related compounds.

Uniqueness

This compound is unique due to its dual amidine groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Eigenschaften

CAS-Nummer

767568-32-1

Molekularformel

C5H12N4

Molekulargewicht

128.18 g/mol

IUPAC-Name

pentanediimidamide

InChI

InChI=1S/C5H12N4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H3,6,7)(H3,8,9)

InChI-Schlüssel

JMIWEBTUNLDJLA-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=N)N)CC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.